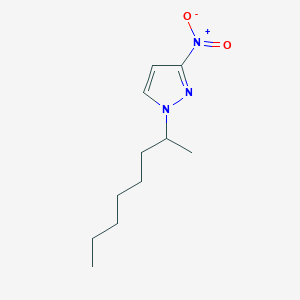

3-Nitro-1-(octan-2-yl)-1H-pyrazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Nitro-1-(octan-2-yl)-1H-pyrazole (NOP) is a synthetic molecule that has been studied for its potential applications in scientific research. It is an organic compound containing both nitrogen and oxygen atoms and can be synthesized from nitrobenzene and octan-2-ol. NOP has been studied for its ability to act as a ligand, a molecule that binds to another molecule to form a larger complex, and as an enzyme inhibitor, a molecule that interferes with the activity of an enzyme.

Applications De Recherche Scientifique

Synthesis and Characterization of Energetic Materials

A novel approach in the development of energetic compounds involves the design and synthesis of pyrazole derivatives, which have shown promising applications due to their high thermal stability and low sensitivity. For instance, Zheng et al. (2020) synthesized a series of energetic salts derived from 3-nitro-1-(2H-tetrazol-5-yl)-1H-pyrazole-4-carboxylic acid, demonstrating low sensitivity and acceptable detonation properties with decomposition temperatures higher than 300°C (Zheng et al., 2020). Similarly, Dalinger et al. (2016) focused on the synthesis of nitropyrazole derivatives bearing both furazan and trinitromethyl moieties, highlighting their potential as high-performance energetic materials (Dalinger et al., 2016).

Magnetic Materials and Coordination Chemistry

The functionalization of pyrazole compounds has been explored to achieve specific magnetic properties. For example, Xi et al. (2019) developed a family of hetero-tri-spin complexes using a nitronyl nitroxide biradical ligand, which showed slow magnetic relaxation behaviors in a CoII-LnIII system, indicating potential applications in the development of molecular magnetic materials (Xi et al., 2019).

Structural Studies and Reactivity

The reactivity and structural characteristics of pyrazole derivatives have been extensively studied to understand their potential applications further. The synthesis and comparison of the reactivity of 3,4,5-1H-trinitropyrazole and its N-methyl derivative by Dalinger et al. (2013) shed light on the nucleophilic substitution reactions these compounds undergo, which is crucial for designing novel pyrazole-based materials with tailored properties (Dalinger et al., 2013).

Antimicrobial and Antibacterial Applications

Although not directly related to 3-Nitro-1-(octan-2-yl)-1H-pyrazole, studies on pyrazole derivatives have also explored their potential as antimicrobial and antibacterial agents. For instance, Soliman et al. (2019) synthesized bis-pyrazolyl-s-triazine Ni(II) pincer complexes, which showed selective antibacterial activity against Gram-positive bacteria, highlighting the potential of pyrazole derivatives in medicinal chemistry (Soliman et al., 2019).

Propriétés

IUPAC Name |

3-nitro-1-octan-2-ylpyrazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N3O2/c1-3-4-5-6-7-10(2)13-9-8-11(12-13)14(15)16/h8-10H,3-7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXVXATOJMHBAAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C)N1C=CC(=N1)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amine hydrochloride](/img/structure/B6362665.png)

![1-[(3-Chloro-4-fluorophenyl)methyl]-2-methylpiperazine](/img/structure/B6362670.png)

![3-{[(Propan-2-yl)amino]methyl}phenol hydrochloride](/img/structure/B6362681.png)

![1-{[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}piperazine](/img/structure/B6362706.png)

![1-[(3-Chloro-2-fluorophenyl)methyl]-2-methylpiperazine](/img/structure/B6362722.png)

![1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-1H-pyrazol-3-amine](/img/structure/B6362752.png)